molecular formula C19H26N2O6 B2614778 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide CAS No. 899730-78-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No.: B2614778
CAS No.: 899730-78-0
M. Wt: 378.425
InChI Key: FHJBYEKOEISODX-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety at the N1 position and a 3,4-dimethoxyphenyl group at the N2 position. This compound is part of a broader class of oxalamides investigated for their bioactivity, particularly as umami taste receptor agonists or modulators of enzymatic pathways .

Properties

IUPAC Name

N'-(3,4-dimethoxyphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6/c1-24-15-7-6-13(10-16(15)25-2)21-18(23)17(22)20-11-14-12-26-19(27-14)8-4-3-5-9-19/h6-7,10,14H,3-5,8-9,11-12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJBYEKOEISODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, while the oxalamide and dimethoxyphenyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues in the Oxalamide Class

Key structural variations among oxalamide derivatives involve substitutions at the N1 and N2 positions. Below is a comparative analysis of the target compound with its closest analogues:

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
  • Structure :
    • N1 : 2,4-dimethoxybenzyl group (electron-rich aromatic system).
    • N2 : 2-(pyridin-2-yl)ethyl group (heteroaromatic side chain).
  • Key Differences: The target compound features a spirocyclic dioxolane at N1, whereas S336 uses a flexible benzyl group. S336’s pyridinylethyl group introduces hydrogen-bonding capabilities via the nitrogen atom, absent in the target compound’s 3,4-dimethoxyphenyl group.
  • Functional Implications :
    • S336 (CAS 745047-53-4) is a potent umami agonist with high-throughput screening validation . The absence of a spiro system in S336 may enhance solubility but reduce metabolic stability compared to the target compound.
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide
  • Structure :
    • N1 : Identical spirocyclic dioxolane group as the target compound.
    • N2 : 5-chloro-2-methylphenyl group (electron-withdrawing substituents).
  • Key Differences :
    • The chloro and methyl substituents on the phenyl ring contrast with the target’s 3,4-dimethoxy groups. Chlorine’s electron-withdrawing nature may reduce electron density, affecting receptor interactions.
  • Functional Implications :
    • The chloro-methyl substitution could enhance lipophilicity and membrane permeability but may introduce steric hindrance in binding pockets .

Spirocyclic Systems in Related Compounds

Spirocyclic frameworks are recurrent in bioactive molecules due to their stability and stereochemical control. highlights 1-oxaspiro[4.5]deca derivatives with methoxy and alkyl substituents (e.g., M316, M319) .

Electronic and Steric Effects of Substituents

  • 3,4-Dimethoxyphenyl vs. Other Aromatic Groups :
    • The methoxy groups in the target compound donate electron density via resonance, increasing the aromatic ring’s nucleophilicity. This contrasts with S336’s 2,4-dimethoxybenzyl (similar electronic profile) and the chloro-methylphenyl derivative’s electron-deficient system.
    • In receptor binding, electron-rich aromatic systems may favor π-π stacking or hydrogen bonding, whereas electron-deficient systems could engage in halogen bonding .

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is a synthetic compound characterized by its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxaspiro structure that contributes to its stability and reactivity. Its molecular formula is C18H24N2O4, with a molecular weight of approximately 332.4 g/mol. The presence of the oxalamide functional group is significant for its biological interactions.

Property Value
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural FeaturesDioxaspiro structure, oxalamide group

Preliminary studies indicate that this compound may interact with specific molecular targets involved in various signaling pathways. The oxalamide moiety is believed to play a crucial role in modulating enzyme activity and influencing cellular responses.

Potential Mechanisms:

  • Inhibition of Kinases : The compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways, which may contribute to its anti-inflammatory and analgesic properties.
  • Receptor Interaction : Similar compounds have shown activity as agonists at serotonin receptors (5-HT1AR), suggesting potential neuroprotective effects.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits anti-inflammatory effects, potentially through modulation of cytokine production and inhibition of inflammatory mediators. Its analgesic properties have been observed in animal models, suggesting efficacy in pain management.

Neuroprotective Effects

The compound's interaction with serotonin receptors hints at possible neuroprotective effects. In studies involving mouse models, compounds with similar structures have demonstrated significant antinociceptive activity in formalin tests.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects :
    • A study conducted on this compound showed reduced levels of pro-inflammatory cytokines in vitro.
    • This suggests that the compound may be effective in treating conditions characterized by chronic inflammation.
  • Neuroprotective Activity :
    • In a mouse model of neuropathic pain, administration of the compound resulted in significant pain relief compared to control groups.
    • The mechanism was linked to modulation of serotonin pathways, indicating its potential for developing new analgesic therapies.

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